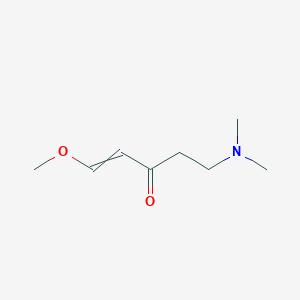![molecular formula C17H17BrOS B14585095 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene CAS No. 61541-97-7](/img/structure/B14585095.png)
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is an organic compound characterized by the presence of a bromine atom, a sulfanyl group, and a but-2-enyl chain substituted with a 4-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene involves its interaction with specific molecular targets. The bromine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-4-methylbenzene: Similar in structure but lacks the sulfanyl and but-2-enyl groups.
4-bromo-1-methylphenoxybutane: Contains a similar but-2-enyl chain but differs in the position of the bromine atom.
4-methylphenyl sulfide: Contains the sulfanyl group but lacks the bromine and but-2-enyl chain.
Uniqueness
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61541-97-7 |
|---|---|
Molekularformel |
C17H17BrOS |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C17H17BrOS/c1-14-4-8-16(9-5-14)19-12-2-3-13-20-17-10-6-15(18)7-11-17/h2-11H,12-13H2,1H3/b3-2+ |
InChI-Schlüssel |
VOAFFFSPOKYJMG-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC/C=C/CSC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC=CCSC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
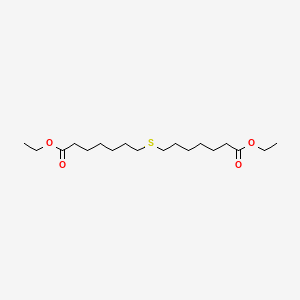
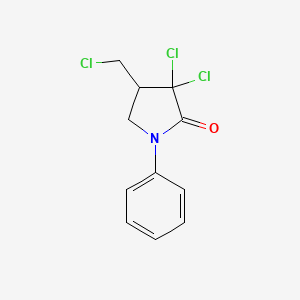
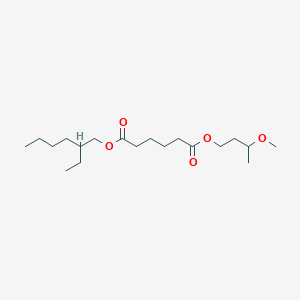
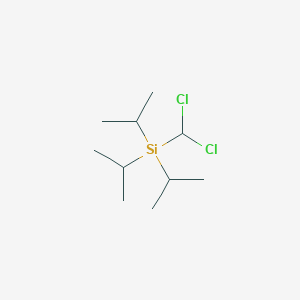
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)
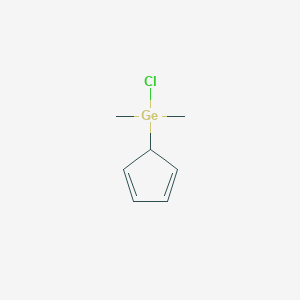
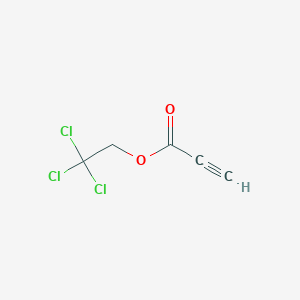
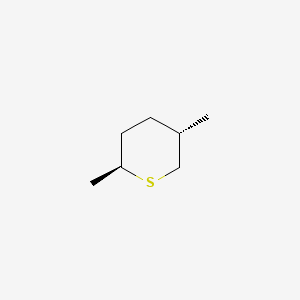
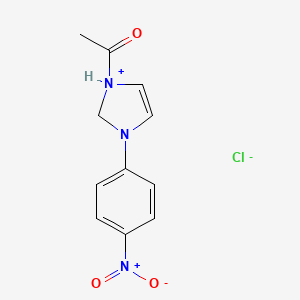
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
